N-(2-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
N-(2-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, such as the sulfonyl and carboxamide groups, suggests that this compound could have interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide likely involves multiple steps, including the formation of the tetrahydroisoquinoline core, introduction of the sulfonyl group, and attachment of the carboxamide moiety. Common synthetic routes might include:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Carboxamide Group: This can be done through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at the thiophene or tetrahydroisoquinoline moieties using oxidizing agents like m-CPBA or KMnO4.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide or thiol using reducing agents like LiAlH4.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides or thiols.
Scientific Research Applications
N-(2-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide could have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Investigating its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Exploring its therapeutic potential in treating diseases or conditions related to its biological activity.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: can be compared with other tetrahydroisoquinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-7-2-5-10-18(15)22-21(24)19-13-16-8-3-4-9-17(16)14-23(19)28(25,26)20-11-6-12-27-20/h2-12,19H,13-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBAKHGVZINQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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